molecular formula C21H24N4O5S B11283771 Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11283771
M. Wt: 444.5 g/mol
InChI Key: LWUVKDRKCBVURF-UHFFFAOYSA-N
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Description

Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that features a variety of functional groups, including furan, piperazine, thiophene, and tetrahydropyrimidine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then combined under specific conditions to form the final product. Common steps include:

    Formation of the furan-2-ylcarbonyl piperazine: This involves reacting furan-2-carboxylic acid with piperazine in the presence of a coupling agent.

    Synthesis of the tetrahydropyrimidine core: This is achieved through a cyclization reaction involving thiophene derivatives and other reagents.

    Final coupling reaction: The intermediate compounds are combined under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The piperazine and tetrahydropyrimidine rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,3-dione derivatives, while reduction of the carbonyl groups can yield the corresponding alcohols.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Biological Research: It can be used to study the interactions between small molecules and biological targets, such as enzymes or receptors.

    Industrial Applications: The compound’s unique structure makes it a candidate for use in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The compound’s multiple functional groups allow it to engage in a variety of binding interactions, which can enhance its potency and selectivity.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6-{[4-(benzoyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 6-{[4-(pyridin-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Uniqueness

Ethyl 6-{[4-(furan-2-ylcarbonyl)piperazin-1-yl]methyl}-2-oxo-4-(thiophen-2-yl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the furan-2-ylcarbonyl group, which can impart distinct electronic and steric properties. This can influence the compound’s reactivity and interactions with biological targets, potentially leading to unique pharmacological profiles.

Properties

Molecular Formula

C21H24N4O5S

Molecular Weight

444.5 g/mol

IUPAC Name

ethyl 6-[[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-oxo-4-thiophen-2-yl-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C21H24N4O5S/c1-2-29-20(27)17-14(22-21(28)23-18(17)16-6-4-12-31-16)13-24-7-9-25(10-8-24)19(26)15-5-3-11-30-15/h3-6,11-12,18H,2,7-10,13H2,1H3,(H2,22,23,28)

InChI Key

LWUVKDRKCBVURF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C2=CC=CS2)CN3CCN(CC3)C(=O)C4=CC=CO4

Origin of Product

United States

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